Cas no 102771-12-0 (Benzenamine,4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)-)

Benzenamine,4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)- structure
102771-12-0 structure
Product name:Benzenamine,4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)-
CAS No:102771-12-0
MF:C18H19N3O2
MW:309.362364053726
CID:140241
PubChem ID:65875

Benzenamine,4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)-
    • 4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)aniline
    • 1-(4-Aminophenyl)-4-methyl-7,8-dimethoxy-5H-2,3-benzodiazepine
    • 1-(4-Aminophenyl)-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine
    • 5H-2,3-Benzodiazepine,1-(4-aminophenyl)-7,8-dimethoxy-4-methyl
    • Nerisopam
    • Nerisopam [INN]
    • UNII-18Q4O339AG
    • GYKI 52322
    • 18Q4O339AG
    • CHEMBL2104732
    • WWQDEXGFYVSTCX-UHFFFAOYSA-N
    • 1-(p-Aminophenyl)-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine
    • SCHEMBL1004757
    • 4-(7,8-dimethoxy-4-methyl-5H-benzo[d][1,2]diazepin-1-yl)aniline
    • GYKI-52322
    • AKOS040749015
    • 102771-12-0
    • DTXSID90145499
    • NS00126496
    • EGIS-6775
    • Q6996288
    • 5H-2,3-Benzodiazepine, 1-(4-aminophenyl)-7,8-dimethoxy-4-methyl-
    • Benzenamine, 4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)-
    • Benzenamine, 4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)-;Benzenamine, 4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)-
    • TS-08507
    • 2135749-60-7
    • Inchi: InChI=1S/C18H19N3O2/c1-11-8-13-9-16(22-2)17(23-3)10-15(13)18(21-20-11)12-4-6-14(19)7-5-12/h4-7,9-10H,8,19H2,1-3H3
    • InChI Key: WWQDEXGFYVSTCX-UHFFFAOYSA-N
    • SMILES: COC1=CC2CC(C)=NN=C(C3C=CC(N)=CC=3)C=2C=C1OC

Computed Properties

  • Exact Mass: 309.14800
  • Monoisotopic Mass: 309.147726857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 469
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.2Ų
  • XLogP3: 1.6

Experimental Properties

  • PSA: 69.20000
  • LogP: 2.50780

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